7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a compound with a complex structure that includes a purine ring system. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is often studied for its unique chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield the desired compound . The reaction conditions often involve the use of solvents such as toluene and temperatures around 70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, methanol, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate cellular excitability and signaling pathways . This action is particularly relevant in the context of its potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
Stearamidopropyl Dimethylamine: An emulsifier and surfactant commonly used in hair care products.
Uniqueness
7-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its purine ring structure, which imparts specific chemical properties and biological activities. Unlike simpler amines, this compound’s complex structure allows for more diverse applications and interactions with biological targets.
Properties
CAS No. |
62637-01-8 |
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Molecular Formula |
C11H17N5O2 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
7-[3-(dimethylamino)propyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O2/c1-14(2)5-4-6-16-7-12-9-8(16)10(17)13-11(18)15(9)3/h7H,4-6H2,1-3H3,(H,13,17,18) |
InChI Key |
WWDOBZVPBITZJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CCCN(C)C |
Origin of Product |
United States |
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